molecular formula C25H24N4O5S B11364912 5-[(furan-2-ylmethyl)(4-methoxybenzyl)amino]-2-(methylsulfonyl)-N-phenylpyrimidine-4-carboxamide

5-[(furan-2-ylmethyl)(4-methoxybenzyl)amino]-2-(methylsulfonyl)-N-phenylpyrimidine-4-carboxamide

Cat. No.: B11364912
M. Wt: 492.5 g/mol
InChI Key: QKMVYZXDXSFPTA-UHFFFAOYSA-N
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Description

5-[(furan-2-ylmethyl)(4-methoxybenzyl)amino]-2-(methylsulfonyl)-N-phenylpyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

The synthesis of 5-[(furan-2-ylmethyl)(4-methoxybenzyl)amino]-2-(methylsulfonyl)-N-phenylpyrimidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of the furan-2-ylmethyl and 4-methoxybenzyl groups: These groups can be introduced via nucleophilic substitution reactions.

    Addition of the methylsulfonyl group: This step may involve sulfonation reactions using reagents like methylsulfonyl chloride.

    Final coupling with N-phenyl group: This can be done through amide bond formation using coupling agents like EDCI or DCC.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

5-[(furan-2-ylmethyl)(4-methoxybenzyl)amino]-2-(methylsulfonyl)-N-phenylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: Its interactions with biological targets can be studied to understand its mechanism of action.

    Chemical Biology: It can be used as a probe to study various biochemical pathways.

    Industrial Applications: Its derivatives may have applications in the development of new materials or as intermediates in organic synthesis.

Mechanism of Action

The mechanism of action of 5-[(furan-2-ylmethyl)(4-methoxybenzyl)amino]-2-(methylsulfonyl)-N-phenylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives with various substitutions. For example:

    5-[(furan-2-ylmethyl)(4-methoxybenzyl)amino]-2-(methylsulfonyl)-N-phenylpyrimidine-4-carboxamide: vs. : The carboxamide and carboxylate groups confer different chemical properties and biological activities.

    Comparison with other furan derivatives: Compounds like 2-(2-furanylmethyl)-5-methylfuran have different reactivity and applications due to the absence of the pyrimidine core.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct biological and chemical properties.

Properties

Molecular Formula

C25H24N4O5S

Molecular Weight

492.5 g/mol

IUPAC Name

5-[furan-2-ylmethyl-[(4-methoxyphenyl)methyl]amino]-2-methylsulfonyl-N-phenylpyrimidine-4-carboxamide

InChI

InChI=1S/C25H24N4O5S/c1-33-20-12-10-18(11-13-20)16-29(17-21-9-6-14-34-21)22-15-26-25(35(2,31)32)28-23(22)24(30)27-19-7-4-3-5-8-19/h3-15H,16-17H2,1-2H3,(H,27,30)

InChI Key

QKMVYZXDXSFPTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(CC2=CC=CO2)C3=CN=C(N=C3C(=O)NC4=CC=CC=C4)S(=O)(=O)C

Origin of Product

United States

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